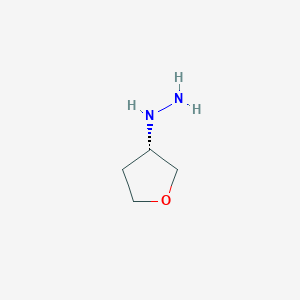

(S)-(Tetrahydrofuran-3-yl)hydrazine

Description

Significance of Chiral Nitrogen-Containing Scaffolds in Asymmetric Synthesis

Chiral nitrogen-containing scaffolds are indispensable structural units in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. researchgate.netmdpi.com The precise three-dimensional arrangement of atoms around a chiral nitrogen center can profoundly influence a molecule's interaction with biological targets, making stereochemistry a critical factor in drug design and development. nih.gov Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, heavily relies on the use of chiral ligands, catalysts, and building blocks. rsc.orgresearchgate.net

Chiral hydrazines, in particular, are valuable intermediates and structural motifs. acs.orgchemistryviews.org Their derivatives are found in a range of pharmaceuticals, and their utility in asymmetric synthesis is well-documented. researchgate.net The transition metal-catalyzed asymmetric hydrogenation of hydrazones stands out as an efficient and direct method to produce chiral hydrazines, which are crucial for constructing more complex chiral molecules. chemistryviews.orgresearchgate.net The development of catalysts for these transformations, including those based on noble metals like palladium and rhodium, as well as more earth-abundant metals like nickel, underscores the importance of accessing these chiral nitrogenous compounds. chemistryviews.orgnih.gov The ability to introduce a stereogenic center adjacent to the N-N bond provides a powerful tool for synthetic chemists to generate molecular diversity and explore new chemical space. mdpi.com

Importance of Chiral Tetrahydrofuran (B95107) Ring Systems in Advanced Molecular Architectures

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry and is found in a multitude of natural products with significant biological activities. nih.govresearchgate.net This saturated oxygen heterocycle can enhance a compound's hydrophilicity, metabolic stability, and biological activity. nih.gov When rendered chiral, the THF ring offers a rigid, three-dimensional framework that can precisely orient functional groups to interact with biological targets like enzymes and receptors. nih.gov

The strategic incorporation of chiral THF derivatives has been pivotal in the development of potent therapeutic agents, notably in the field of HIV protease inhibitors like Amprenavir and Darunavir. nih.govresearchgate.net The stereochemistry of substituents on the THF ring can dramatically impact binding affinity and pharmacological profile. nih.govnih.gov Consequently, significant research has been dedicated to the stereocontrolled synthesis of substituted tetrahydrofurans, employing methods such as asymmetric Horner-Wadsworth-Emmons reactions, enzymatic resolutions, and various cyclization strategies. nih.gov The ability to construct these chiral oxygenated rings with high enantiomeric purity is a key goal in modern organic synthesis.

Research Rationale for Investigating (S)-(Tetrahydrofuran-3-yl)hydrazine

The primary research impetus for investigating (S)-(Tetrahydrofuran-3-yl)hydrazine stems from its role as a crucial intermediate in the synthesis of potent and selective phosphodiesterase 9 (PDE9) inhibitors. google.com PDE9 is a key enzyme in cellular signaling pathways, and its inhibition is a therapeutic strategy for treating cognitive disorders. google.com

Table 1: Synthesis Process Overview for (S)-(Tetrahydrofuran-3-yl)hydrazine Intermediate

| Step | Description | Reactants | Key Reagents/Solvents |

| 1 | Formation of Protected Hydrazine (B178648) | Compound of formula V and Compound of formula VI | Not specified |

| 2 | Hydrolysis or Hydrogenation | Protected hydrazine compound of formula VII | tert-butyl group or benzyl (B1604629) group as protecting group |

This table is a simplified representation based on the general process described in patent WO2016021192A1. google.com

Contextualizing (S)-(Tetrahydrofuran-3-yl)hydrazine within the Landscape of Chiral Heterocycles

(S)-(Tetrahydrofuran-3-yl)hydrazine is a unique molecule that resides at the intersection of two important classes of chiral heterocycles: those containing nitrogen and those containing oxygen. Chiral heterocycles are fundamental building blocks in drug discovery and provide a framework for creating complex and biologically active molecules. mdpi.comnih.gov The combination of the chiral hydrazine moiety and the chiral tetrahydrofuran ring within a single, relatively simple structure makes (S)-(Tetrahydrofuran-3-yl)hydrazine a particularly valuable synthon.

Its structure offers multiple points for diversification. The hydrazine group can be readily converted into various heterocyclic systems, such as pyrazoles, as demonstrated in its application for PDE9 inhibitors. google.com The tetrahydrofuran ring provides specific stereochemical information and influences the molecule's polarity and solubility. The development of synthetic routes to molecules like (S)-(Tetrahydrofuran-3-yl)hydrazine is part of a broader effort in asymmetric catalysis to create novel, enantiopure building blocks that can accelerate the discovery of new medicines. rsc.orgresearchgate.net The challenges associated with its synthesis, such as controlling the stereocenter, are representative of the broader challenges in the field of asymmetric synthesis of complex heterocyclic systems. mdpi.com

Properties

IUPAC Name |

[(3S)-oxolan-3-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c5-6-4-1-2-7-3-4/h4,6H,1-3,5H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFLBKOBMGLOKO-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S Tetrahydrofuran 3 Yl Hydrazine

Enantioselective Approaches for the Construction of Chiral Hydrazine (B178648) Frameworks

The creation of the chiral hydrazine moiety is a critical challenge in the synthesis of the target molecule. Enantioselective methods are paramount to ensure the production of the desired single enantiomer, which is often responsible for the therapeutic effect.

Asymmetric hydrogenation of prochiral hydrazones stands out as one of the most direct and atom-economical methods for producing chiral hydrazines. researchgate.netacs.org This strategy involves the reduction of a C=N double bond in a hydrazone, creating a new stereocenter with high enantioselectivity.

A variety of transition metals have been successfully employed to catalyze the asymmetric hydrogenation of hydrazones, each offering unique advantages in terms of reactivity, selectivity, and substrate scope. acs.org The choice of metal and, crucially, the chiral ligand is vital for achieving high enantiomeric excess (ee). nih.gov

Rhodium (Rh): Rhodium catalysts were among the first to be developed for the enantioselective hydrogenation of hydrazones. acs.org

Palladium (Pd): Palladium-catalyzed asymmetric hydrogenation has proven effective for a range of fluorinated hydrazones, providing a route to chiral fluorinated hydrazines with high yields and enantioselectivities up to 94% ee. These reactions can sometimes be challenging due to low activity and stereoselectivity, especially for alkyl-substituted hydrazones.

Iridium (Ir): Chiral iridium complexes have been developed for the asymmetric hydrogenation of hydrazones, contributing to the diverse toolkit for synthesizing chiral N-heteroaromatic compounds. acs.orgresearchgate.net

Ruthenium (Ru): Chiral diphosphine ruthenium catalysts facilitate highly efficient and selective hydrogenation of prochiral hydrazones, yielding products with up to 99% ee. acs.org This method is noted for its mild reaction conditions and tolerance of a broad range of functional groups, and it has been successfully demonstrated on a large scale (>150 g) for producing a hydrazine intermediate for an active pharmaceutical ingredient. acs.org

Nickel (Ni): As an earth-abundant metal, nickel presents a cost-effective and less toxic alternative to precious metals. acs.org Nickel-catalyzed asymmetric hydrogenation of both cyclic and acyclic N-acyl hydrazones has been achieved with excellent yields and enantioselectivities (up to >99% ee). researchgate.netacs.orgnih.gov These reactions can be performed on a gram scale with low catalyst loading without compromising enantioselectivity. acs.orgresearchgate.net

Cobalt (Co): Cobalt-based catalysts have also been successfully used for the asymmetric hydrogenation of C=N bonds in hydrazones, affording chiral hydrazines with high yields and excellent enantioselectivities (95–98% ee). researchgate.net The presence of certain functional groups on the substrate, such as an N-benzoyl group, can enhance reactivity and enantioselectivity through assisted coordination to the cobalt atom. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Hydrazones

| Metal Catalyst | Chiral Ligand | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|

| Nickel | (S,S)-Ph-BPE | Cyclic N-acyl hydrazones | High | >99% | researchgate.net, acs.org, nih.gov |

| Ruthenium | Chiral Diphosphine | Prochiral hydrazones | High | up to 99% | acs.org |

| Cobalt | Not Specified | Hydrazones with NHBz group | High | 95-98% | researchgate.net |

| Palladium | (R)-DTBM-SegPhos | Fluorinated hydrazones | High | up to 94% | |

| Nickel | Not Specified | Hydrazones | up to 99% | 99.4:0.6 er | researchgate.net |

To circumvent the costs and potential toxicity associated with precious metals, metal-free and biocatalytic alternatives have been developed.

Metal-Free Catalysis: Chiral boranes, operating through a Frustrated Lewis Pair (FLP) mechanism, have been used to catalyze the enantioselective hydrogenation of hydrazones. acs.orgnih.gov This approach has successfully produced a variety of optically active hydrazines in high yields (87-99%) and good enantioselectivities (75-93% ee). acs.orgnih.gov The steric bulk of substituents on the hydrazone was found to be crucial for achieving high enantioselectivity. acs.org

Biocatalysis: Engineered imine reductases (IREDs) offer a powerful and highly selective biocatalytic route to chiral hydrazines. nih.govscilit.comnih.gov Through directed evolution, a hydrazone reductase (HRED) has been developed that can reduce a wide range of Cbz-protected hydrazones with exceptional yields and selectivities (>99% ee). nih.govscilit.com This biocatalytic platform avoids the need for heavy metals and harsh reaction conditions, representing a green and efficient synthetic strategy. nih.gov

Table 2: Metal-Free and Biocatalytic Hydrazone Reductions

| Method | Catalyst/Enzyme | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|

| Metal-Free | Chiral Borane (B79455) | Hydrazones | 87-99% | 75-93% | nih.gov, acs.org |

| Biocatalysis | Engineered Hydrazone Reductase (HRED) | Cbz-protected hydrazones | High | >99% | nih.gov, scilit.com |

The construction of the chiral tetrahydrofuran (B95107) (THF) ring is another critical aspect of the synthesis. Several stereocontrolled methods exist for forming this heterocyclic core.

Intramolecular SN2 Reactions: A common and effective approach involves the intramolecular cyclization of a chiral precursor, such as a suitably substituted alcohol, via an SN2 reaction. nih.gov This method typically requires that the stereocenters of the final product are already established in the open-chain precursor. nih.gov

Palladium-Catalyzed Cyclization: A palladium-catalyzed method allows for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. organic-chemistry.org This reaction forms both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org

Sequential Asymmetric Reactions: One-pot sequential reactions, such as a copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols, provide efficient access to polysubstituted tetrahydrofuran derivatives with high yields and excellent enantioselectivities (up to 97% ee). chemistryviews.org

[4+3] Annulation Reactions: Stereoselective synthesis of substituted tetrahydrofurans can also be achieved through [4+3] annulation reactions between enol ethers and in situ generated oxonium ions. nih.gov

To synthesize the specific target molecule, (S)-(Tetrahydrofuran-3-yl)hydrazine, the synthetic route must control the absolute configuration at the C3 position of the THF ring. A patented process illustrates a multi-step sequence that achieves this. google.comwipo.int The synthesis starts from a protected hydrazine compound, which undergoes hydrolysis or hydrogenation to yield the final product. google.comwipo.int The stereochemistry is established early in the sequence, for example, by starting with a chiral material or through an enantioselective reaction, and then carried through the subsequent steps to ensure the final product has the desired (S) configuration.

Asymmetric Hydrogenation of Prochiral Hydrazone Precursors

Multi-Step Synthetic Sequences and Process Optimization

The industrial production of (S)-(Tetrahydrofuran-3-yl)hydrazine necessitates a robust, scalable, and optimized multi-step synthesis. A known process involves five main steps, starting from the reduction of a precursor, followed by cyclization, esterification, and finally, a deprotection step (hydrolysis or hydrogenation) to release the hydrazine. google.com

Continuous Flow Processing: This technology offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for telescoping multiple reaction steps without intermediate isolation and purification. nih.govnih.gov Telescoping reactions can dramatically reduce waste and minimize operator exposure to hazardous intermediates. nih.gov

Process Analytical Technology (PAT): The integration of real-time monitoring tools (e.g., NMR, IR, HPLC) into a continuous flow setup allows for precise control over reaction parameters. nih.gov This data-rich environment facilitates rapid optimization, kinetic analysis, and ensures consistent product quality. nih.gov

Automated Optimization: The use of machine learning algorithms, such as Bayesian optimization, can automate the process of finding optimal reaction conditions for multiple variables simultaneously. researchgate.netnih.govmit.edu This automated approach reduces the time and number of experiments required for development, leading to a more efficient and greener synthesis. nih.gov

By combining these advanced methodologies, the synthesis of (S)-(Tetrahydrofuran-3-yl)hydrazine can be made more efficient, sustainable, and suitable for large-scale pharmaceutical manufacturing.

Hydrazone-Based Cyclization and Dehydration Strategies for Chiral Tetrahydrofurans

A robust strategy for forming the chiral tetrahydrofuran scaffold involves the use of hydrazones derived from abundant biomass sources. nih.govnih.gov This approach leverages the inherent chirality of natural sugars to construct the desired heterocyclic core without the need for complex protecting group chemistry. researchgate.netucl.ac.uk

A prominent example begins with L-arabinose, a readily available pentose. nih.gov Treatment of L-arabinose with N,N-dimethylhydrazine in the presence of an acidic resin catalyst, such as Amberlyst® 15, in methanol (B129727) efficiently produces the corresponding hydrazone. nih.govresearchgate.net This intermediate subsequently undergoes an acid-catalyzed intramolecular cyclization and dehydration. Stirring the hydrazone with a catalytic amount of trifluoroacetic acid (TFA) in methanol at a moderately elevated temperature (e.g., 40°C) initiates the ring closure. nih.gov This key transformation yields a functionalized chiral tetrahydrofuran product. nih.govresearchgate.net The mechanism of this cyclization is proposed to proceed through a vinyldiazenium intermediate. nih.gov

This methodology has been successfully applied to other sugars, demonstrating its versatility. The table below summarizes the results for the two-step synthesis of various tetrahydrofuran (THF) hydrazones from different starting sugars. researchgate.net

| Entry | Starting Sugar | Hydrazone Yield (%) | THF Hydrazone Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | L-Arabinose | 99 | 67 | 75:25 |

| 2 | D-Ribose | 98 | 59 | 75:25 |

| 3 | D-Lyxose | 98 | 66 | 55:45 |

| 4 | D-Xylose | Not Isolated | 61 | 55:45 |

Hydrolysis and Hydrogenation of Protected Hydrazine Compounds

Once the chiral tetrahydrofuran ring is formed, subsequent steps are required to unveil the final hydrazine moiety. A common route involves the hydrolysis of a precursor, such as a hydrazone, followed by a reduction or hydrogenation step. google.comnih.govwipo.int

For instance, the dimethylhydrazone of the tetrahydrofuran derivative can be readily hydrolyzed. nih.govresearchgate.net Treatment with an acidic resin like Amberlyst® 15 in water leads to the rapid removal of the dimethylamino group, yielding a hemiacetal intermediate. researchgate.net This intermediate can then be subjected to various transformations. Reduction of this intermediate with sodium borohydride (B1222165) (NaBH₄) in methanol furnishes the corresponding triol in high yield. researchgate.net

Alternatively, and more directly related to the synthesis of (S)-(Tetrahydrofuran-3-yl)hydrazine, is the hydrogenation of a protected hydrazine compound. google.comwipo.int Patent literature describes processes where a protected (S)-(tetrahydrofuran-3-yl)hydrazine derivative, for example, one bearing a tert-butyl or benzyl (B1604629) protecting group on the nitrogen, is converted to the final product. wipo.int This conversion is achieved through catalytic hydrogenation, which cleaves the protecting group to afford the desired (S)-(tetrahydrofuran-3-yl)hydrazine. google.comwipo.int This method is a key step in producing the final active pharmaceutical intermediate. google.com The asymmetric hydrogenation of cyclic N-acyl hydrazones using nickel or palladium-based catalysts also represents a powerful method for producing chiral cyclic hydrazines with excellent enantioselectivities. acs.org

Stereoconvergent and Stereoselective Transformations in the Synthesis of (S)-(Tetrahydrofuran-3-yl)hydrazine

Achieving the correct stereochemistry at the C3 position of the tetrahydrofuran ring is critical. Stereoselective and stereoconvergent methods are employed to ensure the exclusive or predominant formation of the (S)-enantiomer. nih.gov Asymmetric hydrogenation of prochiral hydrazones is one of the most efficient methods for synthesizing chiral hydrazines. acs.org

Significant progress has been made in developing transition-metal catalysts for this purpose. While rhodium and ruthenium catalysts have seen success, earth-abundant metals like nickel are gaining prominence. acs.org For example, a Ni–(S,S)-Ph-BPE complex has been shown to effectively catalyze the asymmetric hydrogenation of cyclic N-acyl hydrazones, producing a variety of chiral cyclic hydrazines in high yields and with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). acs.org

The general approach involves the hydrogenation of a prochiral precursor, such as a hydrazone or a related unsaturated species, under the influence of a chiral catalyst. This process creates the stereocenter with a high degree of control. The choice of catalyst, ligand, and reaction conditions is paramount to achieving high stereoselectivity. acs.org

| Catalyst System | Substrate Type | Enantioselectivity (ee) | Key Feature |

|---|---|---|---|

| Ni–(S,S)-Ph-BPE complex | Cyclic N-acyl hydrazones | Up to >99% | Utilizes an earth-abundant metal catalyst. |

| [Pd(R)-DTBM-SegPhos(OCOCF₃)₂] | Fluorinated hydrazones | Up to 94% | Effective for synthesizing chiral fluorinated hydrazines. |

Influence of Reaction Conditions on Enantiopurity and Yield in Preparative Scale Synthesis

Transitioning a synthetic route from laboratory to industrial scale presents unique challenges. For the synthesis of (S)-(Tetrahydrofuran-3-yl)hydrazine, there is a significant need for commercially viable processes that are low-cost, high-yield, and high-purity. google.com Reaction conditions must be carefully optimized to maintain enantiopurity and maximize yield on a large scale. google.comacs.org

Key parameters that influence the outcome of preparative scale synthesis include:

Temperature: Hydrogenation and cyclization reactions are often sensitive to temperature. For instance, certain processes for preparing the target compound specify a temperature range of 80°C to 200°C, with a more preferred range of 95°C to 110°C. google.com

Reaction Time: The duration of the reaction can vary significantly, from as short as one hour to as long as 35 hours, depending on the specific step and scale. google.com

Catalyst Loading: In catalytic hydrogenations, minimizing the catalyst loading without sacrificing efficiency or enantioselectivity is crucial for cost-effectiveness. On a gram scale, catalyst loading (S/C ratio) can be as high as 3000. acs.org

Solvents and Additives: The choice of solvent (e.g., methanol, ethanol, ethyl acetate) is critical for solubility and reactivity. google.com In some cases, additives can dramatically improve the reaction. For example, in the nickel-catalyzed asymmetric hydrogenation of a cyclic hydrazone, the addition of acetic acid was found to be necessary to drive the reaction to completion on a gram scale by facilitating product dissociation and regeneration of the active catalyst. acs.org

The development of such optimized, scalable processes is essential for the economic production of (S)-(Tetrahydrofuran-3-yl)hydrazine as a key pharmaceutical building block. google.com

Elucidation of Reactivity Patterns and Reaction Mechanisms of N Substituted Hydrazines, with Focus on S Tetrahydrofuran 3 Yl Hydrazine

Mechanistic Studies of Nitrogen-Nitrogen Bond Reactivity

The reactivity of the N-N bond in hydrazines is a subject of extensive research, underpinning their utility in organic synthesis. The nature and substitution pattern of the hydrazine (B178648) derivative significantly influence the reaction pathways.

The nitrogen atoms in hydrazine derivatives possess lone pairs of electrons, rendering them nucleophilic. This inherent nucleophilicity is the basis for a multitude of reactions. The kinetics of the reactions of various amines and hydrazines with electrophiles like benzhydrylium ions have been systematically studied. acs.org These studies help in quantifying the nucleophilicity of different hydrazine derivatives. acs.org

One of the most classic examples of hydrazine nucleophilicity is the Wolff-Kishner reduction, which converts aldehydes and ketones to alkanes. fiveable.meopenstax.orglibretexts.org The reaction proceeds through the initial nucleophilic attack of hydrazine on the carbonyl carbon to form a hydrazone intermediate. fiveable.melibretexts.org Subsequent base-catalyzed steps lead to the elimination of nitrogen gas and the formation of the corresponding alkane. openstax.orglibretexts.org

The nucleophilicity of hydrazines is also exploited in the synthesis of various heterocyclic compounds. For instance, the reaction of hydrazines with dicarbonyl compounds is a well-established method for the synthesis of pyrazoles. The initial step involves the nucleophilic attack of one of the hydrazine nitrogens on a carbonyl group.

A computational study on the ozonation of unsymmetrical dimethylhydrazine (UDMH) proposed that the initial step is a hydrogen abstraction from the -NH2 group, leading to the formation of N-radical species. nih.gov This highlights that even in reactions not typically viewed as nucleophilic attacks, the initial interaction can be governed by the electron-rich nature of the nitrogen centers.

The oxidation of N-substituted hydrazines can lead to a variety of reactive intermediates, such as diazenes, hydrazyl radicals, and carbocations, which can then undergo further transformations. The specific pathway and the resulting products are highly dependent on the oxidant and the structure of the hydrazine.

Enzymatic and non-enzymatic metabolic pathways of hydrazines often involve oxidation, leading to the formation of reactive species that can interact with cellular macromolecules. nih.gov For instance, cytochrome P450 and monoamine oxidase are enzymes that can oxidize the nitrogen-nitrogen bond in hydrazine derivatives. nih.gov This oxidation can produce stable azo intermediates from 1,2-disubstituted hydrazines and unstable monoazo (diazene) metabolites from monosubstituted hydrazines. nih.gov

The ozonation of hydrazines like monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH) has been studied to understand the formation of toxic transformation products like N-nitrosodimethylamine (NDMA). researchgate.net These reactions proceed through complex mechanisms involving various intermediates. researchgate.net Computational studies suggest that the ozonation of UDMH can proceed via initial hydrogen abstraction, forming N-radical species that are precursors to NDMA. nih.govresearchgate.net

The oxidation of hydrazine itself in aqueous solutions can lead to the formation of tetrazane (B14724677) (N4H6) as an intermediate, which then decomposes to nitrogen gas and ammonia (B1221849). mdpi.comoup.com The presence of metal ions like Cu(II) can catalyze the one-electron oxidation of hydrazine, forming hydrazyl radicals. oup.com

A photocatalytic system using a ruthenium complex and visible light has been developed for the cleavage of the N-N bonds in hydrazines and hydrazides. nih.govthieme-connect.com This process is believed to involve the generation of nitrogen radical cations. nih.gov

Table 1: Oxidative Pathways of N-Substituted Hydrazines

| Hydrazine Type | Oxidant | Reactive Intermediates | Major Products |

| Monosubstituted | Cytochrome P450, Monoamine Oxidase | Monoazo (diazene) metabolites | Aldehydes (from C-N bond oxidation) |

| 1,2-Disubstituted | Cytochrome P450 | Azo intermediates | Stable azo compounds |

| Unsymmetrical Dimethylhydrazine (UDMH) | Ozone | N-radical species | N-nitrosodimethylamine (NDMA) |

| Hydrazine | Metal ions (e.g., Cu(II)) | Hydrazyl radicals | Nitrogen gas, Ammonia |

| Aromatic Hydrazines | Ru(II) photocatalyst, visible light | Nitrogen radical cations | Secondary aromatic amines |

This table provides a generalized summary of oxidative pathways. Actual products and intermediates can vary based on specific reaction conditions.

The cleavage of the N-N bond in hydrazines is a synthetically valuable transformation, often leading to the formation of amines. Various methods have been developed to achieve this cleavage under different reaction conditions.

A notable example is the thermal reaction of N,N-disubstituted hydrazines with naphthol and its analogues, which results in the cleavage of the N-N bond to produce secondary amines and ortho-aminated naphthol derivatives. acs.org This reaction proceeds under an argon atmosphere and provides a general method for accessing secondary amines from N,N-disubstituted hydrazines. acs.org

Reductive cleavage of the N-N bond in hydrazine to produce ammonia is a key reaction in the context of nitrogen fixation. rsc.org A ruthenium catalyst has been shown to effectively catalyze this transformation using samarium(II) iodide (SmI2) and water as the reductant and proton source, respectively. rsc.org This system is also compatible with the N-N bond cleavage of substituted hydrazines. rsc.org

The Wolff-Kishner reduction, while primarily a reduction of carbonyls, involves the cleavage of the N-N bond in the hydrazone intermediate as the final step, driven by the thermodynamic stability of nitrogen gas. openstax.orglibretexts.org

Furthermore, the incorporation of Lewis acidic groups in proximity to a metal center can facilitate the binding and subsequent reductive cleavage of hydrazine. nih.gov An iron complex with appended borane (B79455) Lewis acids was shown to mediate the homolytic cleavage of the N-N bond in hydrazine to form two equivalents of an amido ligand. nih.gov

Stereochemical Control and Diastereoselectivity in Reactions Involving (S)-(Tetrahydrofuran-3-yl)hydrazine

The presence of a chiral center in (S)-(tetrahydrofuran-3-yl)hydrazine introduces the element of stereochemistry into its reactions. Understanding and controlling the stereochemical outcome of reactions involving this chiral hydrazine is crucial for its application in the synthesis of enantiomerically pure molecules.

Maintaining the stereochemical integrity of the tetrahydrofuran (B95107) ring during the functionalization of (S)-(tetrahydrofuran-3-yl)hydrazine is of paramount importance. The synthesis of this compound often involves steps that could potentially lead to racemization or epimerization.

A process for the production of (S)-(tetrahydrofuran-3-yl)hydrazine involves the hydrolysis or hydrogenation of a protected hydrazine precursor. google.comgoogle.com The stereochemical purity of the final product is a key consideration in such processes. Recrystallization techniques are often employed to enhance the purity of the desired stereoisomer. google.com

The stability of the chiral center at the 3-position of the tetrahydrofuran ring is generally high under many reaction conditions. The ring is not typically prone to opening or isomerization under standard functionalization reactions of the hydrazine moiety, such as acylation or alkylation. However, reactions involving harsh conditions or strong bases should be carefully evaluated for potential loss of stereochemical purity.

The chiral (S)-(tetrahydrofuran-3-yl) moiety can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at a new stereocenter being formed. This diastereoselective induction is a powerful tool in asymmetric synthesis.

When (S)-(tetrahydrofuran-3-yl)hydrazine is reacted with a prochiral electrophile, the formation of two diastereomeric products is possible. The inherent chirality of the tetrahydrofuran ring can create a chiral environment that favors the formation of one diastereomer over the other. The degree of diastereoselectivity will depend on the nature of the reactants, the reaction conditions, and the proximity of the newly forming stereocenter to the existing one.

For example, in the formation of a hydrazone with a chiral ketone, or in the alkylation of the hydrazine with a chiral alkyl halide, the (S)-tetrahydrofuran-3-yl group can direct the approach of the incoming reagent, leading to a diastereomeric excess of one product. The synthesis of 1-(tetrahydrofuran-3-yl)-1,3-dihydroisobenzofuran derivatives via a Prins bicyclization reaction highlights the potential for diastereoselective synthesis involving the tetrahydrofuran-3-yl scaffold. scispace.com

Understanding Substituent Effects on Reaction Kinetics and Selectivity

The reactivity of a substituted hydrazine is intricately governed by the electronic and steric nature of its substituents. These factors can significantly influence the kinetics of a reaction by modulating the nucleophilicity of the hydrazine nitrogens and can dictate the selectivity by influencing the approach of reactants and the stability of transition states.

Electronic and Steric Contributions of the Tetrahydrofuran Ring to Hydrazine Reactivity

The tetrahydrofuran (THF) ring in (S)-(Tetrahydrofuran-3-yl)hydrazine imparts a unique combination of electronic and steric effects that distinguish its reactivity from simple alkylhydrazines.

Electronic Contributions:

The oxygen atom in the tetrahydrofuran ring is an electron-withdrawing group due to its high electronegativity. This inductive effect (-I) reduces the electron density on the nitrogen atoms of the hydrazine moiety. A lower electron density generally translates to decreased nucleophilicity, which would be expected to slow down the rate of reactions where the hydrazine acts as a nucleophile.

Steric Contributions:

The tetrahydrofuran ring is a bulky, five-membered heterocyclic structure. This steric hindrance can play a significant role in controlling the regioselectivity of reactions involving the hydrazine group. The THF ring can shield one of the nitrogen atoms or direct the approach of a reagent to the less hindered nitrogen.

In reactions such as the Fischer indole (B1671886) synthesis, where the hydrazine condenses with a ketone or aldehyde to form a hydrazone, the steric bulk of the THF ring can influence the rate of condensation and the E/Z selectivity of the resulting hydrazone. While specific data for (S)-(Tetrahydrofuran-3-yl)hydrazine is not available, studies on other N-alkylated hydrazines have shown that increasing the steric bulk of the alkyl substituent can lead to higher yields and faster reaction rates in some cases, potentially by influencing the equilibrium of the reaction.

It is important to note that the stereochemistry at the C3 position of the tetrahydrofuran ring, being (S), introduces chirality to the molecule. This can be a critical factor in asymmetric synthesis, leading to diastereoselective or enantioselective outcomes in reactions with other chiral molecules.

Interactive Data Table: Hypothetical Comparison of Substituent Effects on Hydrazine Reactivity

Since no specific experimental data was found for (S)-(Tetrahydrofuran-3-yl)hydrazine, the following table presents a hypothetical comparison of how different substituents might affect key reactivity parameters of a hydrazine. This is for illustrative purposes and is based on general chemical principles.

| Substituent | Electronic Effect | Steric Hindrance | Expected Relative Nucleophilicity | Expected Impact on Reaction Rate (vs. Hydrazine) |

| Methyl | Electron-donating (+I) | Low | Higher | Increased |

| Isopropyl | Electron-donating (+I) | Medium | Slightly Lower than Methyl | Variable |

| tert-Butyl | Electron-donating (+I) | High | Lower | Decreased |

| Phenyl | Electron-withdrawing (-I, -R) | Medium | Lower | Decreased |

| Tetrahydrofuran-3-yl | Weakly Electron-withdrawing (-I) | Medium-High | Lower than Alkyl | Likely Decreased |

Detailed Research Findings:

For instance, studies on the nucleophilicity of various hydrazines have established that N-alkylation generally increases reactivity in certain reactions, but this is a broad trend that may not hold true for all substrates and reaction conditions. The interplay of steric and electronic effects is complex, and for a specific molecule like (S)-(Tetrahydrofuran-3-yl)hydrazine, dedicated kinetic and computational studies would be required to elucidate these contributions with certainty.

Advanced Spectroscopic and Structural Characterization of S Tetrahydrofuran 3 Yl Hydrazine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a chiral molecule like (S)-(Tetrahydrofuran-3-yl)hydrazine, NMR is crucial for confirming its constitution and for determining its stereochemical and chemical purity.

Determining enantiomeric purity by NMR is challenging because enantiomers are isochronous, meaning they have identical NMR spectra under normal achiral conditions. To overcome this, chiral discriminating agents are employed. These can be chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). purechemistry.orgacs.org When a chiral agent is added to a racemic or enantioenriched mixture, it forms transient diastereomeric complexes (with CSAs) or new diastereomeric compounds (with CDAs). These diastereomers are no longer mirror images and will exhibit distinct NMR signals, allowing for the quantification of each enantiomer by integrating the respective peaks. purechemistry.orgacs.org For instance, fluorine-19 (¹⁹F) NMR has been successfully used for the chiral analysis of hydrazine-derivatized monosaccharides, a technique that could be adapted for (S)-(Tetrahydrofuran-3-yl)hydrazine by using a fluorine-containing chiral agent. doi.orgacs.orgnih.govresearchgate.net

Purity determination is another key application of NMR. By adding a known amount of an internal standard to the NMR sample, quantitative NMR (qNMR) can be performed to determine the absolute purity of the analyte without needing a reference standard of the compound itself. The purity of (S)-(Tetrahydrofuran-3-yl)hydrazine can be assessed by comparing the integral of its characteristic signals to the integral of the standard's signal. A patent for the production of this compound specifies purity analysis by HPLC, but NMR serves as a powerful complementary or alternative method. google.com

Table 1: Representative ¹H and ¹³C NMR Data for a (Tetrahydrofuran-3-yl) Moiety This table provides expected chemical shift ranges for the core structure. Specific values depend on the solvent and derivatization.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | 3.6 - 3.9 | 67 - 70 |

| C3-H | 3.9 - 4.2 | 50 - 55 |

| C4-H | 1.8 - 2.2 | 30 - 35 |

| C5-H | 3.5 - 3.8 | 66 - 69 |

| N-H | Broad, variable (2.5 - 5.0) | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and the nature of intermolecular forces, such as hydrogen bonding. researchgate.net For (S)-(Tetrahydrofuran-3-yl)hydrazine, these methods confirm the presence of the key hydrazine (B178648) and tetrahydrofuran (B95107) functionalities.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

N-H Stretching: The hydrazine moiety (-NHNH₂) gives rise to symmetric and asymmetric stretching vibrations, typically observed in the 3200-3400 cm⁻¹ region of the IR spectrum. aip.orgaip.org The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies. aip.org

C-H Stretching: The aliphatic C-H bonds of the tetrahydrofuran ring produce strong absorptions in the 2850-3000 cm⁻¹ range. researchgate.net

N-H Bending: The scissoring vibration of the -NH₂ group is expected to appear as a moderately strong band around 1600-1650 cm⁻¹. nih.gov

C-O-C Stretching: The ether linkage in the tetrahydrofuran ring results in a strong, characteristic C-O-C asymmetric stretching band, typically found between 1050 and 1150 cm⁻¹. udayton.edu

N-N Stretching: The N-N single bond stretch is often weak in the IR spectrum but can be observed in the Raman spectrum, usually in the 1000-1100 cm⁻¹ region.

Raman spectroscopy is complementary to IR spectroscopy. irb.hrirb.hr Because the N-N bond is non-polar, its stretching vibration often produces a stronger signal in the Raman spectrum compared to the IR spectrum, aiding in its identification. Furthermore, low-frequency Raman spectroscopy can probe the lattice vibrations and pseudorotational motions of the tetrahydrofuran ring in the solid state, providing insights into the molecular packing and conformation. irb.hrirb.hr Studies on hydrazine have shown that both IR and Raman spectroscopy are effective in identifying phase transitions and changes in hydrogen bonding under pressure. nih.gov

Table 2: Characteristic Vibrational Frequencies for (S)-(Tetrahydrofuran-3-yl)hydrazine

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | Hydrazine (-NH₂) | 3200 - 3400 | Medium-Strong | Medium |

| C-H Stretch | THF Ring (-CH₂-) | 2850 - 3000 | Strong | Strong |

| N-H Bend | Hydrazine (-NH₂) | 1600 - 1650 | Medium | Weak |

| C-O-C Stretch | Ether | 1050 - 1150 | Strong | Weak |

| N-N Stretch | Hydrazine | 1000 - 1100 | Weak-Variable | Medium-Strong |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of (S)-(Tetrahydrofuran-3-yl)hydrazine and to elucidate its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of the elemental formula and confirming the identity of the compound. For (S)-(Tetrahydrofuran-3-yl)hydrazine (C₄H₁₀N₂O), the expected exact mass is approximately 102.0793 Da.

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions for analysis. The resulting molecular ion (M⁺˙) or protonated molecule ([M+H]⁺) will undergo fragmentation, breaking down into smaller, characteristic ions. The analysis of these fragments provides a "fingerprint" that helps to confirm the structure. nih.govcore.ac.uk

Key fragmentation pathways for (S)-(Tetrahydrofuran-3-yl)hydrazine would likely include:

Alpha-Cleavage: This is a common fragmentation pathway for ethers and amines. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom (alpha to the hydrazine group) or the oxygen atom (alpha to the ether) can occur. For instance, cleavage next to the ether oxygen is a dominant fragmentation pattern in 2-alkyl-tetrahydrofurans. nih.gov

Loss of the Hydrazine Group: Cleavage of the C-N bond could lead to the loss of a neutral hydrazine radical (•N₂H₃) or a hydrazinyl radical (•NHNH₂), resulting in a fragment corresponding to the tetrahydrofuranyl cation.

Ring Cleavage: The tetrahydrofuran ring can undergo fragmentation, leading to various smaller ions.

The study of fragmentation pathways using tandem mass spectrometry (MS/MS) allows for the isolation of a specific parent ion and the analysis of its daughter ions, providing unambiguous structural information. nih.govnih.gov

Table 3: Predicted Mass Spectrometry Fragments for (S)-(Tetrahydrofuran-3-yl)hydrazine

| m/z Value (Nominal) | Possible Fragment Identity | Fragmentation Pathway |

| 102 | [C₄H₁₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 103 | [C₄H₁₁N₂O]⁺ | Protonated Molecule ([M+H]⁺) |

| 71 | [C₄H₇O]⁺ | Loss of •N₂H₃ |

| 57 | [C₃H₅O]⁺ | Ring cleavage and loss of CH₂NHNH₂ |

| 43 | [C₂H₅N]⁺ or [C₃H₇]⁺ | Alpha-cleavage and subsequent fragmentation |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Insights

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. purechemistry.org It provides an unambiguous assignment of the absolute configuration of a chiral molecule, such as (S)-(Tetrahydrofuran-3-yl)hydrazine, provided that a suitable single crystal can be grown. purechemistry.orgrsc.org

The technique involves directing a beam of X-rays onto a crystal and measuring the diffraction pattern produced by the electron clouds of the atoms. This pattern is then used to compute a three-dimensional electron density map, from which the positions of all atoms in the molecule can be determined with high precision. purechemistry.org For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry, distinguishing the (S)-enantiomer from the (R)-enantiomer.

A crystal structure analysis of (S)-(Tetrahydrofuran-3-yl)hydrazine would yield a wealth of information, including:

Absolute Configuration: Unambiguous confirmation of the (S) configuration at the C3 stereocenter.

Bond Lengths and Angles: Precise measurements of all bond lengths (N-N, C-N, C-O, C-C, N-H, C-H) and angles within the molecule. wikipedia.org

Conformation: The preferred conformation of the tetrahydrofuran ring (e.g., twist or envelope) in the solid state.

Intermolecular Interactions: A detailed map of hydrogen bonds formed by the hydrazine group's N-H donors and acceptors (the lone pairs on nitrogen and oxygen), as well as other van der Waals interactions that dictate the crystal packing. The crystal structure of hydrazine monohydrate, for example, reveals a complex network of hydrogen bonds. nih.gov

While obtaining a suitable crystal can be a bottleneck, the detailed and unambiguous structural data provided by X-ray crystallography is unparalleled. spark904.nl

Chiroptical Spectroscopy for Enantiomeric Excess and Optical Purity Assessment

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left- and right-circularly polarized light. These methods, including optical rotation (OR), circular dichroism (CD), and vibrational circular dichroism (VCD), are essential for assessing the enantiomeric purity and confirming the absolute configuration of chiral molecules like (S)-(Tetrahydrofuran-3-yl)hydrazine. purechemistry.orgheraldopenaccess.us

Optical Rotation (OR) measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic property of an enantiomer. While it can be used to determine the enantiomeric excess (ee) of a sample by comparing its rotation to that of the pure enantiomer, its application is limited if the pure standard is unavailable. uma.es

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light in the UV-Visible region. purechemistry.org An ECD spectrum provides information about the stereochemistry of the molecule, particularly around its chromophores. While the tetrahydrofuran and hydrazine moieties are not strong chromophores, they do absorb in the far-UV. The absolute configuration can be determined by comparing the experimental ECD spectrum to one predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). frontiersin.org

Vibrational Circular Dichroism (VCD) is a powerful technique that measures circular dichroism in the infrared region, corresponding to the vibrational transitions of the molecule. spark904.nlnih.gov A VCD spectrum is a rich source of stereochemical information, as every vibrational mode can potentially be VCD active. Like ECD, the absolute configuration is determined by comparing the experimental VCD spectrum (which shows both positive and negative bands) with the spectrum calculated for a specific enantiomer (e.g., the (S)-enantiomer). spark904.nlnih.gov VCD is particularly advantageous as it does not require a chromophore and can be applied to a wide range of chiral molecules in solution, without the need for crystallization or derivatization. spark904.nlnih.gov

These chiroptical methods are crucial for quality control in the synthesis of enantiopure compounds and are often used in conjunction with chiral chromatography to provide a comprehensive assessment of optical purity. heraldopenaccess.usacs.org

Computational Chemistry and Theoretical Investigations into S Tetrahydrofuran 3 Yl Hydrazine Systems

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying systems like (S)-(Tetrahydrofuran-3-yl)hydrazine. DFT calculations are instrumental in determining the optimized ground state geometries, electronic properties, and vibrational frequencies of the molecule.

Recent studies on similar hydrazine (B178648) derivatives have successfully employed DFT methods, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G**, to obtain reliable geometric parameters and electronic properties. imist.maimist.manih.gov For (S)-(Tetrahydrofuran-3-yl)hydrazine, such calculations would reveal crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

The electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can also be elucidated. imist.ma The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of charge distribution and intramolecular interactions, such as hyperconjugative effects that contribute to the molecule's stability. nih.govresearchgate.net

The THF ring is not planar and exists in a continuous pseudo-rotational circuit of envelope (E) and twist (T) conformations. yorku.ca For substituted tetrahydrofurans, the position and nature of the substituent significantly influence the preferred conformation. nih.govyorku.ca In the case of (S)-(Tetrahydrofuran-3-yl)hydrazine, the hydrazine group at the C3 position will favor specific ring puckering to minimize steric hindrance and optimize electronic interactions. Computational studies on substituted tetrahydrofurans have shown that the energy barriers between these conformations can be low, suggesting that multiple conformations may coexist in equilibrium. yorku.ca

The orientation of the hydrazine moiety relative to the THF ring is another key conformational variable. Rotation around the C3-N bond will lead to different spatial arrangements of the -NHNH2 group, each with a distinct energy. These rotations will be coupled to the ring puckering, creating a complex potential energy surface.

The rotation around the nitrogen-nitrogen (N-N) single bond in the hydrazine moiety is a classic example of torsional isomerism. Hydrazine itself has been the subject of numerous experimental and theoretical studies, which have characterized its staggered (gauche) and eclipsed conformations. nih.govnih.gov The gauche conformer is the most stable, and the molecule passes through two transition states during internal rotation. nih.govresearchgate.net

Table 1: Representative Theoretical Torsional Barriers in Hydrazine Derivatives

| Compound | Method | Barrier to Rotation (kJ/mol) | Reference |

| Hydrazine | NBO Analysis | TS1 (eclipsed) and TS2 (staggered) barriers are dissected into steric and electronic components. | nih.gov |

| Tetraformylhydrazine | DFT | >140 (direct rotation), ≈80 (multi-step pathway) | rsc.org |

Note: This table provides examples from related compounds to illustrate the range of torsional barriers. Specific values for (S)-(Tetrahydrofuran-3-yl)hydrazine would require dedicated computational studies.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of activation energies. This provides a molecular-level understanding of reaction pathways and selectivity.

For (S)-(Tetrahydrofuran-3-yl)hydrazine, this approach can be used to model its role in various chemical transformations. For instance, its use as a chiral building block in the synthesis of more complex molecules can be rationalized by modeling the reaction pathways. DFT calculations can identify the transition state structures for key steps, such as nucleophilic attack or condensation reactions, and the associated energy barriers will determine the reaction kinetics. eco-vector.comunibo.it

A key application of computational modeling for a chiral molecule like (S)-(Tetrahydrofuran-3-yl)hydrazine is in understanding and predicting the enantioselectivity of asymmetric reactions in which it participates. When this chiral hydrazine reacts with a prochiral substrate, two diastereomeric transition states are possible, leading to the formation of two enantiomeric products.

The energy difference between these diastereomeric transition states determines the enantiomeric excess of the reaction. By accurately calculating the structures and energies of these transition states using high-level quantum chemical methods, it is possible to rationalize the observed stereochemical outcome. researchgate.net This analysis often involves a detailed examination of the non-covalent interactions, such as hydrogen bonding and steric repulsion, that differentiate the two transition states. Such insights are crucial for the design of new and more effective chiral catalysts and auxiliaries.

Beyond rationalizing known reactions, computational chemistry can be a predictive tool for exploring the reactivity and selectivity of (S)-(Tetrahydrofuran-3-yl)hydrazine in novel chemical transformations. By modeling hypothetical reaction pathways, it is possible to assess the feasibility of a proposed reaction and to predict the likely outcome in terms of regioselectivity and stereoselectivity.

For example, the nucleophilicity of the two nitrogen atoms in the hydrazine moiety may differ due to the electronic influence of the adjacent chiral tetrahydrofuran (B95107) ring. Computational modeling of protonation energies or the energies of reaction with various electrophiles can predict which nitrogen atom is more reactive. Similarly, the facial selectivity of reactions involving the chiral center can be predicted by comparing the activation energies for attack from the two different faces of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensemble Analysis

While quantum chemical calculations provide detailed information about static structures and reaction pathways, molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. nih.govresearchgate.net

For (S)-(Tetrahydrofuran-3-yl)hydrazine, MD simulations can be used to explore its conformational ensemble in different environments, such as in various solvents or in the presence of a binding partner. researchgate.netarxiv.org This is particularly important for understanding how the molecule behaves in solution, where it is not a single static structure but rather a collection of interconverting conformers. The results of MD simulations can be used to calculate time-averaged properties and to identify the most populated conformational states.

Furthermore, MD simulations are instrumental in studying the interactions of (S)-(Tetrahydrofuran-3-yl)hydrazine with biomolecules, such as enzymes or receptors. nih.gov By simulating the complex of the small molecule bound to a protein, it is possible to gain insights into the binding mode, the key intermolecular interactions responsible for binding affinity, and the role of conformational changes in the binding process. This information is invaluable in the context of drug design and discovery.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Theoretical and computational chemistry offer powerful tools for understanding the electronic structure and reactivity of molecules. For (S)-(Tetrahydrofuran-3-yl)hydrazine, Frontier Molecular Orbital (FMO) analysis, in conjunction with the calculation of chemical reactivity descriptors, provides valuable insights into its chemical behavior. This section delves into the theoretical framework of FMO analysis and related quantum chemical parameters, contextualized by methodologies applied to structurally similar compounds, given the absence of specific published data for (S)-(Tetrahydrofuran-3-yl)hydrazine itself.

The core of FMO theory lies in the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO's energy indicates its capacity to accept electrons, thus behaving as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

In computational studies of various hydrazine derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate these electronic properties. imist.maimist.ma For instance, research on other hydrazine compounds often utilizes the B3LYP functional with a basis set like 6-31G(d,p) to optimize molecular geometries and determine HOMO and LUMO energies. imist.maimist.ma Such analyses reveal how different substituents on the hydrazine core can influence the electronic distribution and, consequently, the energies of the frontier orbitals. imist.ma

While specific research detailing the FMO analysis of (S)-(Tetrahydrofuran-3-yl)hydrazine is not publicly available, we can infer its likely electronic characteristics. The tetrahydrofuran ring, being a saturated heterocycle, primarily acts as a weak electron-donating group. The hydrazine moiety, with its lone pairs of electrons on the nitrogen atoms, is the principal site of nucleophilicity and is expected to dominate the character of the HOMO. The precise energy levels and the HOMO-LUMO gap would be influenced by the stereochemistry and conformational arrangement of the molecule.

From the HOMO and LUMO energy values, a range of global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of different aspects of a molecule's reactivity. The following table outlines these key descriptors and the formulas used for their calculation.

| Descriptor | Symbol | Formula | Description |

| Electron Affinity | A | A = -ELUMO | The energy released when an electron is added to a neutral molecule. A higher electron affinity indicates a greater ability to accept an electron. |

| Ionization Potential | I | I = -EHOMO | The minimum energy required to remove an electron from a neutral molecule. A lower ionization potential suggests the molecule is a better electron donor. |

| Chemical Hardness | η | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." |

| Chemical Softness | S | S = 1 / (2η) | The reciprocal of chemical hardness, indicating the molecule's polarizability and reactivity. Soft molecules tend to be more reactive. |

| Electronegativity | χ | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons in a chemical bond. |

| Global Electrophilicity Index | ω | ω = χ2 / (2η) | An index that quantifies the electrophilic character of a molecule. A higher value indicates a stronger electrophile. |

| Chemical Potential | μ | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity. |

The application of these computational methods to substituted tetrahydrofurans has also been a subject of research, particularly in the context of ring-opening reactions. nih.govacs.orgresearchgate.net These studies employ DFT and other sophisticated theoretical approaches to understand the factors that affect the activation barriers and chemical reactivity trends. acs.org The insights from such computational analyses on related heterocyclic systems underscore the potential of these methods to elucidate the reactivity of (S)-(Tetrahydrofuran-3-yl)hydrazine in various chemical transformations.

Applications of S Tetrahydrofuran 3 Yl Hydrazine and Chiral Hydrazine Derivatives in Synthetic Organic Chemistry

Utilization as a Key Chiral Building Block in the Synthesis of Complex Molecules

The inherent chirality of (S)-(Tetrahydrofuran-3-yl)hydrazine makes it an attractive starting material or intermediate for the synthesis of complex molecules where stereochemistry is crucial for biological activity. The tetrahydrofuran (B95107) motif is a common structural feature in many natural products and pharmacologically active compounds. The presence of the hydrazine (B178648) group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex structures.

The synthesis of highly substituted, stereochemically defined tetrahydrofurans is an area of significant research interest. researchgate.netresearchgate.net For instance, catalytic asymmetric [3+2] cycloaddition reactions have been developed to produce chiral tetrahydrofurans. researchgate.net These methods often employ chiral ligands or catalysts to control the stereochemical outcome. The availability of compounds like (S)-(Tetrahydrofuran-3-yl)hydrazine provides a direct route to chiral tetrahydrofuran-containing structures without the need for de novo asymmetric synthesis of the ring itself.

Precursor for the Enantioselective Synthesis of Fused Pyrazole (B372694) Rings and Other Heterocycles

Hydrazine and its derivatives are fundamental reagents in the synthesis of pyrazole-containing heterocycles, which are prevalent in medicinal chemistry. researchgate.net The reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent is a classic and widely used method for constructing the pyrazole ring, often referred to as the Knorr pyrazole synthesis. beilstein-journals.org

(S)-(Tetrahydrofuran-3-yl)hydrazine serves as a chiral precursor for the enantioselective synthesis of fused pyrazole rings. By reacting this chiral hydrazine with appropriate diketones or related synthons, pyrazoles bearing a stereochemically defined tetrahydrofuran substituent can be prepared. These resulting chiral pyrazole derivatives can then be further elaborated into more complex fused heterocyclic systems. The synthesis of pyrazole derivatives can be achieved through various methods, including the cyclization of o-alkynylchalcones with hydrazine. rhhz.net Multicomponent reactions also offer an efficient pathway to diverse pyrazole structures. beilstein-journals.orgorganic-chemistry.org

The general scheme for pyrazole synthesis from a hydrazine and a 1,3-dicarbonyl compound is depicted below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| (S)-(Tetrahydrofuran-3-yl)hydrazine | 1,3-Diketone | Chiral Pyrazole Derivative | Cyclocondensation |

| Hydrazine | o-Alkynylchalcone | Fused Pyrazole | Cyclization |

| Hydrazine, Aldehyde, Malononitrile | - | Polysubstituted Pyrazole | Multicomponent Reaction |

Intermediate in the Preparation of Advanced Pharmaceutical Structures and Scaffolds

The structural motifs of both tetrahydrofuran and pyrazole are frequently found in a wide array of pharmaceutical agents. The tetrahydrofuran ring, for example, is a key component of several approved drugs, where it can act as a bioisostere for other cyclic systems or contribute to favorable pharmacokinetic properties. A patent for the preparation of (S)-3-hydroxytetrahydrofuran highlights its role as a pharmaceutical intermediate. google.com Similarly, pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Given this prevalence, (S)-(Tetrahydrofuran-3-yl)hydrazine serves as a crucial intermediate in the synthesis of advanced pharmaceutical scaffolds that combine these two important pharmacophores. The ability to introduce a chiral tetrahydrofuran moiety onto a pyrazole core in a stereocontrolled manner is highly advantageous for drug discovery and development programs. A patent describes a process for the production of (S)-(tetrahydrofuran-3-yl)hydrazine, indicating its industrial relevance. google.com

Application in Asymmetric Amination and Reductive Amination Methodologies

Chiral hydrazines can be utilized in asymmetric amination reactions to introduce a nitrogen-containing functional group with stereocontrol. While direct applications of (S)-(Tetrahydrofuran-3-yl)hydrazine in this context are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential. Chiral hydrazine derivatives can, in principle, be converted into chiral amines or other nitrogen-containing fragments that are then incorporated into a target molecule.

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of C-N bonds. In a hypothetical scenario, the hydrazine group of (S)-(Tetrahydrofuran-3-yl)hydrazine could be cleaved under reductive conditions after it has served its purpose in a synthetic sequence, potentially revealing a chiral amine. However, the more common application involves the use of chiral amines, which can be derived from chiral hydrazines, in diastereoselective reductive amination reactions.

Role as Chiral Auxiliaries or Ligand Precursors in Catalytic Asymmetric Reactions

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. thieme-connect.de After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The structural features of (S)-(Tetrahydrofuran-3-yl)hydrazine, namely its defined stereochemistry and reactive hydrazine group, make it a candidate for development into a chiral auxiliary. The hydrazine moiety can be derivatized to attach the auxiliary to a substrate, and the chiral tetrahydrofuran ring can then influence the stereochemical course of a reaction at a nearby prochiral center.

Furthermore, chiral hydrazines can serve as precursors for the synthesis of chiral ligands for asymmetric catalysis. sfu.ca Chiral ligands are essential for the development of enantioselective catalytic processes, which are highly sought after for their efficiency and atom economy. The hydrazine group can be transformed into various coordinating groups, such as pyrazoles or other nitrogen-containing heterocycles, which can then bind to a metal center. The chirality of the tetrahydrofuran backbone can create a chiral environment around the metal, enabling the catalysis of asymmetric reactions. For example, chiral aziridine-containing ligands have been shown to be effective in asymmetric catalysis. nih.gov The development of new chiral ligands is a very active area of research, and precursors like (S)-(Tetrahydrofuran-3-yl)hydrazine offer a starting point for the design and synthesis of novel ligand architectures.

Future Research Directions and Emerging Frontiers for S Tetrahydrofuran 3 Yl Hydrazine Chemistry

Development of More Atom-Economical and Environmentally Benign Synthetic Routes

The pursuit of sustainable chemical manufacturing necessitates the development of synthetic pathways that are both efficient and environmentally responsible. Current methods for producing (S)-(tetrahydrofuran-3-yl)hydrazine and other chiral hydrazines often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. rsc.orggoogle.com Future research is increasingly focused on creating more atom-economical and greener alternatives.

A significant challenge in the synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine is the need for commercially viable processes that deliver high purity and yield at a low cost. google.com Traditional methods have sometimes employed toxic reagents, making them unsuitable for large-scale industrial production. google.com Consequently, there is a pressing need for improved, more sustainable chemistries. google.com

Promising research avenues include the use of earth-abundant metal catalysts, such as those based on nickel, to replace precious metals like palladium, rhodium, and iridium in asymmetric hydrogenation processes for synthesizing chiral hydrazines. chemistryviews.org The development of nickel-catalyzed asymmetric hydrogenation of hydrazones, for example, represents a significant step towards more sustainable production methods. chemistryviews.org Additionally, the use of natural, biodegradable catalysts, such as aqueous extracts from plants, is being explored for the synthesis of related hydrazone compounds, offering a clean and efficient process that proceeds in an aqueous medium at room temperature. pnu.ac.ir These approaches not only reduce the environmental impact but also align with the principles of green chemistry by minimizing waste and avoiding harsh reaction conditions.

Exploration of Novel Reactivity and Transformation Pathways for Stereospecific Conversions

The synthetic potential of (S)-(tetrahydrofuran-3-yl)hydrazine is far from fully realized. Future investigations will likely uncover novel reactions and stereospecific transformations that leverage its unique structural and electronic properties. The development of unprecedented reaction pathways is crucial for expanding the chemical space accessible from this chiral building block.

One area of interest is the stereospecific allylation of protected hydrazines. Recent work has demonstrated that protected hydrazines can undergo palladium/acid-catalyzed allylation with enantioenriched primary allylic amines with complete retention of configuration, yielding structurally diverse N-allylhydrazines with high regioselectivity. rsc.org This method is highly atom-economical, producing ammonia (B1221849) as the only byproduct. rsc.org

Furthermore, the exploration of nitrogen-atom insertion reactions into cyclic amines to form cyclic hydrazones presents another exciting frontier. acs.org Mechanistic studies suggest that these transformations can proceed through azomethine imine intermediates, which then rearrange to the corresponding cyclic hydrazone. acs.org The ability to control and diversify these transformations could lead to the synthesis of novel heterocyclic scaffolds from readily available starting materials. The development of such innovative synthetic methods will undoubtedly broaden the applications of (S)-(tetrahydrofuran-3-yl)hydrazine and its derivatives in organic synthesis.

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine and its derivatives. These technologies enable precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening and optimization.

Flow chemistry, in particular, is well-suited for handling hazardous reagents and intermediates, as the small reaction volumes minimize risks. The continuous flow synthesis of related compounds, such as β-hydroxyethyl hydrazine (B178648), has been successfully demonstrated in microreactors. rsc.org This approach allows for the investigation of reaction kinetics and impurity formation in real-time, leading to optimized industrial-scale production. rsc.org The application of similar flow methodologies to the synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine could lead to more efficient and safer manufacturing processes.

Automated synthesis platforms, which can perform parallel synthesis and reaction screening, are also poised to accelerate research in this area. imperial.ac.ukchemspeed.com These platforms can be used for the high-throughput synthesis of compound libraries, facilitating the rapid discovery of new derivatives with desired properties. synplechem.com The combination of automated synthesis with artificial intelligence-driven retrosynthesis planning represents a powerful synergy for the future of chemical synthesis. synplechem.com

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work is becoming increasingly crucial for the rational design of new synthetic routes and catalysts. Density functional theory (DFT) calculations, for instance, can provide deep mechanistic insights into reaction pathways, helping to predict and understand the reactivity of molecules like (S)-(tetrahydrofuran-3-yl)hydrazine.

Computational studies have been effectively used to elucidate the mechanisms of hydrazine synthesis. researchgate.net For example, DFT calculations have been employed to study the heterogeneous catalysis of hydrazine synthesis, identifying low-energy pathways and key intermediates. researchgate.net This knowledge can guide the development of more efficient catalytic systems. By predicting reaction barriers and transition state geometries, computational chemistry can help to screen potential catalysts and reaction conditions before they are tested in the lab, saving time and resources.

The integration of computational and experimental approaches allows for a more targeted and efficient research process. Experimental results can validate and refine computational models, while computational insights can guide experimental design. This collaborative approach will be instrumental in accelerating the discovery of novel applications for (S)-(tetrahydrofuran-3-yl)hydrazine and its derivatives.

Expanding the Scope of Asymmetric Catalysis Mediated by (S)-(Tetrahydrofuran-3-yl)hydrazine Derivatives

The chiral nature of (S)-(tetrahydrofuran-3-yl)hydrazine makes it an attractive scaffold for the development of novel chiral ligands for asymmetric catalysis. By modifying the hydrazine moiety, a wide range of ligands can be designed and synthesized, potentially offering unique stereochemical control in various chemical transformations.

The design of chiral ligands is a cornerstone of asymmetric catalysis, with the ligand's structure dictating the enantioselectivity of the reaction. nih.gov While C2-symmetric ligands have been historically dominant, there is a growing interest in non-symmetrical ligands that can offer different and sometimes superior performance. nih.govresearchgate.net Derivatives of (S)-(tetrahydrofuran-3-yl)hydrazine could serve as versatile non-symmetrical ligands, with the tetrahydrofuran (B95107) ring providing a rigid chiral backbone.

The development of new chiral hydrazine reagents for applications such as the liquid chromatographic separation of carbonyl compounds demonstrates the potential of this class of molecules. nih.gov Furthermore, the use of chiral nitrogenous ligands in palladium-catalyzed asymmetric reactions highlights the opportunities for discovering novel catalysts. rsc.org Future research will likely focus on synthesizing a library of ligands derived from (S)-(tetrahydrofuran-3-yl)hydrazine and screening them in a variety of asymmetric reactions, such as hydrogenations, allylic substitutions, and aldol (B89426) reactions.

Investigation into Materials Science Applications of Chiral Hydrazine-Containing Polymers or Frameworks

The unique structural features of (S)-(tetrahydrofuran-3-yl)hydrazine also suggest its potential as a monomer or building block for the creation of novel chiral polymers and porous frameworks, such as metal-organic frameworks (MOFs). The incorporation of this chiral moiety into extended structures could lead to materials with interesting and potentially useful properties in areas like chiral separations, sensing, and catalysis.

Chiral polymers, for instance, have applications in a variety of fields, and the synthesis of new chiral polythiophenes functionalized at the 3-position demonstrates the ongoing interest in this area. rsc.org The hydrazine group in (S)-(tetrahydrofuran-3-yl)hydrazine could be functionalized to allow for its polymerization, leading to new classes of chiral polymers with the tetrahydrofuran unit as a key stereochemical determinant.